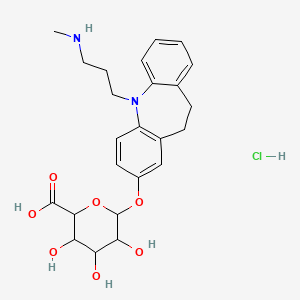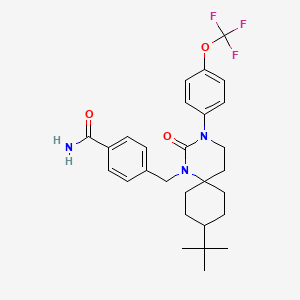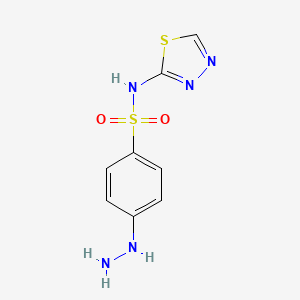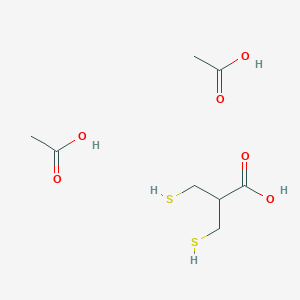![molecular formula C17H18BrN3O4S B14791777 7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one typically involves the following steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[3,2-a]pyrimidine ring system.
Aminoethyl Substitution: The aminoethyl group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Methylation: The methyl group at the 3rd position is introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
The compound 7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The thiazolo[3,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The aminoethyl and bromine substituents further enhance its binding affinity and specificity, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Bromo-substituted Pyrimidines: Molecules with bromine atoms at various positions on the pyrimidine ring.
Aminoethyl Substituted Compounds: Compounds featuring the aminoethyl group attached to different core structures.
Uniqueness
The uniqueness of 7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H18BrN3O4S |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
7-(1-aminoethyl)-6-bromo-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H10BrN3OS.C8H8O3/c1-4-3-15-9-12-7(5(2)11)6(10)8(14)13(4)9;9-7(8(10)11)6-4-2-1-3-5-6/h3,5H,11H2,1-2H3;1-5,7,9H,(H,10,11) |
Clé InChI |
URKQDQAEJSQGAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC(=C(C(=O)N12)Br)C(C)N.C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)

![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)
![10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B14791727.png)



![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B14791749.png)

![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
